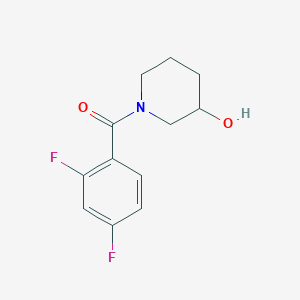

1-(2,4-Difluorobenzoyl)piperidin-3-ol

描述

属性

IUPAC Name |

(2,4-difluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-8-3-4-10(11(14)6-8)12(17)15-5-1-2-9(16)7-15/h3-4,6,9,16H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJWXZCKERWIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of a piperidin-3-ol derivative with 2,4-difluorobenzoyl chloride or a related activated benzoyl derivative. The key synthetic steps are:

- Preparation or procurement of the piperidin-3-ol intermediate.

- Formation of the 2,4-difluorobenzoyl chloride from the corresponding acid.

- Acylation of the piperidin-3-ol nitrogen with 2,4-difluorobenzoyl chloride under controlled conditions.

This approach ensures selective N-acylation without affecting the hydroxyl group at the 3-position.

Detailed Procedure from Literature

A patent example (US7790898B2) describes the preparation of this compound by reacting 2,4-difluorobenzoyl chloride with 3-(3-methoxy-phenyl)-piperidin-3-ol under general preparation protocol A. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether, which facilitates the nucleophilic substitution at the piperidine nitrogen.

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Formation of acyl chloride | 2,4-Difluorobenzoic acid + Thionyl chloride or oxalyl chloride | Anhydrous solvent (e.g., DCM) | Room temperature to reflux | 1–4 h | Ensures formation of reactive acyl chloride intermediate |

| N-Acylation | Piperidin-3-ol + 2,4-difluorobenzoyl chloride | THF or diethyl ether | 0 °C to room temperature | 2–6 h | Controlled addition to avoid side reactions |

This method yields the target compound with high selectivity and purity.

Alternative Synthetic Routes

Another approach involves the use of protected piperidine derivatives, such as Boc-protected piperidin-3-ol, which after acylation, undergoes deprotection to yield the free hydroxyl compound. This strategy is advantageous for complex molecules where selective functional group manipulation is required.

For example, in research on benzoylpiperidine fragments, the synthesis often starts from isonipecotic acid derivatives. The amino group is protected (e.g., N-acetylation), followed by conversion to acyl chloride and Friedel-Crafts acylation to introduce the benzoyl group. Subsequent deprotection and functional group transformations yield the piperidin-3-ol derivatives.

Optimization of Reaction Conditions

Optimization studies for related benzoylpiperidine compounds have evaluated different coupling reagents and reaction parameters to maximize yield and minimize reaction time. For instance, in amide coupling reactions, reagents like DCC/HOBT, EDC/HOBT, and TBTU were tested, with TBTU often providing better yields and cleaner reactions.

Though these studies focus on related amide couplings, the principles apply to the acylation of piperidin-3-ol with benzoyl chlorides:

| Coupling Reagent | Reaction Time | Yield (%) | Work-up Complexity | Notes |

|---|---|---|---|---|

| DCC/HOBT | Long (>12 h) | Moderate | Difficult | Side reactions and urea byproducts |

| EDC/HOBT | Moderate (6–8 h) | Moderate | Moderate | Easier work-up than DCC |

| TBTU | Short (2–4 h) | High | Easy | Preferred for efficiency |

This data suggests that using efficient coupling agents and controlled addition of reagents improves the preparation of benzoylpiperidine derivatives, including this compound.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct acylation with acyl chloride | 3-Hydroxypiperidine + 2,4-difluorobenzoyl chloride | THF or diethyl ether, 0 °C to RT | Straightforward, high selectivity | Requires preparation of acyl chloride |

| Protected piperidine route | Boc-protected piperidin-3-ol + acyl chloride | Protection/deprotection steps, Friedel-Crafts conditions | Allows selective functionalization | More steps, longer synthesis time |

| Isonipecotic acid derivative route | Isonipecotic acid or ester derivatives | N-acetylation, acyl chloride formation, Friedel-Crafts acylation | Uses commercially available precursors | Multi-step, requires careful control |

Research Findings and Considerations

- The presence of fluorine atoms at positions 2 and 4 on the benzoyl moiety influences the electronic properties and reactivity of the acyl chloride, generally increasing electrophilicity and facilitating efficient acylation of the piperidine nitrogen.

- Solvent choice is critical; anhydrous and aprotic solvents like THF or diethyl ether are preferred to avoid hydrolysis of the acyl chloride and side reactions.

- Temperature control during acylation is important to prevent overreaction or side product formation.

- Protection strategies for the piperidine nitrogen or hydroxyl group may be employed depending on the complexity of the target molecule and desired selectivity.

- Optimization of coupling reagents and conditions, although more relevant to amide bond formation, provides useful insights for acylation steps in related compounds.

化学反应分析

1-(2,4-Difluorobenzoyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the 2,4-difluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions include the corresponding ketones, alcohols, and substituted derivatives.

科学研究应用

1-(2,4-Difluorobenzoyl)piperidin-3-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

Drug Discovery:

Biological Studies: It serves as a tool compound in biological studies to investigate the effects of fluorinated benzoyl groups on biological activity.

作用机制

The mechanism of action of 1-(2,4-Difluorobenzoyl)piperidin-3-ol is not well-defined, as it is primarily used as an intermediate in the synthesis of other compounds. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the structure of the final synthesized compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(2,4-Difluorobenzoyl)piperidin-3-ol and its analogs:

*Estimated using computational tools or inferred from structural analogs.

†Calculated based on molecular formula.

‡Predicted based on substituent rigidity and hydrogen-bonding groups.

Key Observations:

Structural Flexibility and Bioavailability: this compound has fewer rotatable bonds (~4) compared to the piperazinone derivative (8 rotatable bonds) , aligning with Veber’s rule for improved oral bioavailability (≤10 rotatable bonds and PSA ≤140 Ų) . The chloroquinoline analog exhibits higher molecular weight (385.89) and PSA (58 Ų), likely reducing permeation rates despite moderate rotatable bonds.

Fluorine’s electron-withdrawing effects may also stabilize the molecule against metabolic degradation .

Heterocyclic Substituents :

- The oxadiazole group in increases PSA (67 Ų), which may limit bioavailability despite its low molecular weight. In contrast, the pyrimidine derivative achieves a low PSA (49 Ų) with high predicted bioavailability.

Research Findings and Pharmacological Implications

- Oral Bioavailability : The target compound’s rigid aromatic ring and low PSA (~50 Ų) suggest favorable absorption, consistent with studies showing that reduced PSA correlates with higher permeation rates .

- Target Engagement: Analogs like the chloroquinoline derivative demonstrate activity against viral spike proteins, implying that the difluorobenzoyl group in the target compound could be optimized for similar target interactions.

- Safety Profile : Fluorinated compounds often exhibit lower toxicity compared to chlorinated analogs (e.g., ) due to stronger C-F bonds and reduced reactive metabolite formation .

常见问题

Q. What are the optimal synthetic routes for 1-(2,4-Difluorobenzoyl)piperidin-3-ol, and what are the critical reaction parameters to control during synthesis?

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives and fluorinated aromatic precursors. A common approach includes:

- Step 1 : Functionalization of the piperidine ring with a hydroxyl group at the 3-position.

- Step 2 : Benzoylation using 2,4-difluorobenzoyl chloride under controlled conditions (e.g., in dichloromethane with a base like triethylamine).

- Key Parameters : Temperature (often maintained at 0–5°C during acyl chloride addition), solvent polarity, and stoichiometry to minimize side reactions such as over-benzoylation or ring oxidation .

- Purification : Column chromatography or recrystallization is critical to isolate high-purity product, as residual solvents or unreacted starting materials can interfere with pharmacological assays .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural validation requires a combination of techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the piperidine ring protons (δ 1.5–3.5 ppm), hydroxyl proton (δ 3.5–4.5 ppm, broad), and aromatic protons from the 2,4-difluorobenzoyl group (δ 7.0–8.0 ppm, split due to fluorine coupling).

- ¹³C NMR : Signals for the carbonyl carbon (δ ~165–170 ppm) and fluorinated aromatic carbons (split due to J-coupling with fluorine).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak ([M+H]⁺) matching the exact mass (C₁₂H₁₂F₂NO₂, calculated m/z 256.09).

- IR Spectroscopy : Stretching frequencies for the carbonyl group (~1680 cm⁻¹) and hydroxyl group (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives to enhance pharmacological selectivity?

SAR studies should focus on:

- Modifications to the Piperidine Ring : Substituting the hydroxyl group at the 3-position with methyl or benzyl groups to assess steric and electronic effects on target binding .

- Fluorine Substitution Patterns : Comparing 2,4-difluorobenzoyl analogs with mono- or trifluorinated derivatives to evaluate lipophilicity and target affinity (e.g., SK1 vs. SK2 selectivity in sphingosine kinase inhibitors) .

- Methodology :

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase or kinases) .

- Computational Modeling : Docking studies to predict binding interactions using software like AutoDock or Schrödinger .

Q. Example SAR Table

| Derivative | Substitution | Selectivity (SK1/SK2) | IC₅₀ (nM) |

|---|---|---|---|

| Parent | 2,4-diF | 15.0-fold | 50 ± 2.1 |

| Analog A | 4-F | 6.1-fold | 120 ± 5.3 |

| Analog B | 3-OH | 2.5-fold | 300 ± 10.7 |

Reference : Adapted from sphingosine kinase inhibitor studies .

Q. What experimental approaches are effective in identifying the biological targets of this compound in neurological studies?

- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to screen for binding to receptors (e.g., serotonin or dopamine receptors) .

- Kinase Profiling : Utilize kinase inhibitor panels to identify off-target effects (e.g., MAPK or PI3K pathways) .

- Metabolic Stability Studies : Incubate the compound with liver microsomes to assess cytochrome P450 interactions and metabolite formation .

- In Vivo Models : Test anticonvulsant or analgesic activity in rodent models, correlating behavioral outcomes with histopathological data .

Critical Consideration : Cross-validate findings using CRISPR/Cas9 knockout models to confirm target specificity .

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .

- Assay Reproducibility : Repeat experiments under standardized conditions (e.g., pH, temperature, cell line passage number) .

- Comparative Pharmacokinetics : Measure plasma half-life and bioavailability to differentiate intrinsic activity from metabolic instability .

Q. What methodologies are recommended for optimizing the pharmacokinetic profile of this compound?

- Prodrug Design : Mask the hydroxyl group with ester or carbamate linkers to enhance oral absorption .

- Salt Formation : Prepare hydrochloride or phosphate salts to improve aqueous solubility .

- In Silico ADME Prediction : Use tools like SwissADME to predict logP, BBB permeability, and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。